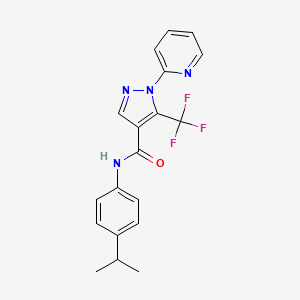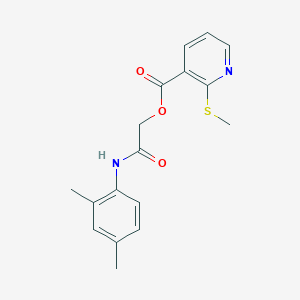
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetraazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetraazol-1-yl)butanamide is a synthetic organic compound that features a unique combination of a cyclobutyl ring, a thiadiazole ring, and a tetraazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetraazol-1-yl)butanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by the reaction of nitriles with azides under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the thiadiazole and tetraazole intermediates with a butanamide linker using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyclobutyl and tetraazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The unique structural features of the compound could make it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving thiadiazole and tetraazole rings.
作用機序
The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetraazol-1-yl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and tetraazole rings could play a role in binding to the active sites of these targets, while the cyclobutyl group may influence the compound’s overall conformation and stability.
類似化合物との比較
Similar Compounds
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)butanamide: A similar compound with a tetrazole ring instead of a tetraazole ring.
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-imidazol-1-yl)butanamide: A compound with an imidazole ring instead of a tetraazole ring.
Uniqueness
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetraazol-1-yl)butanamide is unique due to the presence of both a thiadiazole and a tetraazole ring, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these rings with a cyclobutyl group and a butanamide linker provides a unique structural framework that can be exploited for various applications.
特性
分子式 |
C11H15N7OS |
|---|---|
分子量 |
293.35 g/mol |
IUPAC名 |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C11H15N7OS/c19-9(5-2-6-18-7-12-16-17-18)13-11-15-14-10(20-11)8-3-1-4-8/h7-8H,1-6H2,(H,13,15,19) |
InChIキー |
RBEJPOIWQPUSGN-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)CCCN3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


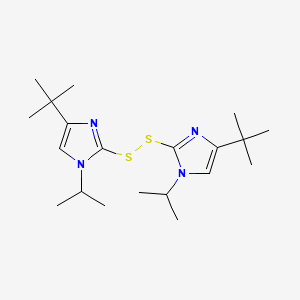

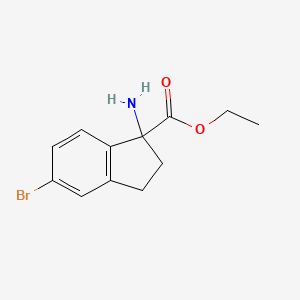
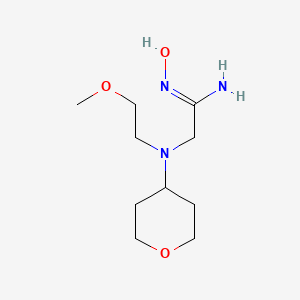
![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)

![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)
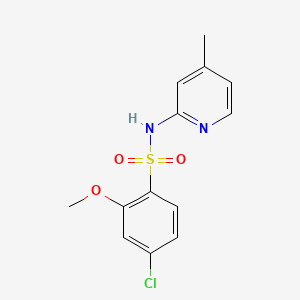

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)

